Mebendazole-amine-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-((1,2,3,4,5,6-13C6)cyclohexatrienyl)methanone |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17)/i1+1,2+1,3+1,4+1,5+1,9+1 |
InChI Key |
GPMHHSJZGVOEFS-YPRXCQIKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mebendazole-amine-13C6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mebendazole-amine-13C6, a stable isotope-labeled metabolite of the broad-spectrum anthelmintic drug, Mebendazole. This document details its chemical structure, physicochemical properties, and its role in metabolic studies. It also outlines a prospective synthesis protocol and relevant analytical methodologies. The guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Mebendazole is a widely used benzimidazole (B57391) anthelmintic agent effective against a range of parasitic worm infections.[] Its mechanism of action involves the inhibition of microtubule polymerization in parasites by binding to β-tubulin.[2] Understanding the metabolic fate of Mebendazole is crucial for comprehending its efficacy and potential side effects. Mebendazole-amine, also known as 2-amino-5-benzoylbenzimidazole, is a primary metabolite of Mebendazole.[3] The stable isotope-labeled version, this compound, serves as an essential internal standard for quantitative analysis in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[4]
Chemical Structure and Properties
This compound is structurally identical to Mebendazole-amine, with the exception of six carbon atoms in the benzoyl group being replaced by the heavy isotope, carbon-13.
Chemical Structure:
-
IUPAC Name: (2-amino-1H-benzimidazol-5-yl)(phenyl-13C6)methanone[5]
-
Synonyms: 2-Amino-5-(benzoyl-13C6)-1H-benzimidazole[]
The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available quantitative data is computationally predicted, and experimental data for the labeled compound is scarce.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈[¹³C]₆H₁₁N₃O | [][6] |
| Molecular Weight | 243.21 g/mol | [5][6] |
| Appearance | Yellow Crystalline Powder | [] |
| Melting Point | 188-190 °C | [] |
| Solubility | No experimental data available. Parent compound Mebendazole is practically insoluble in water.[7] | - |
| Storage | Store at -20°C | [] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 243.11034099 | [5] |
| Monoisotopic Mass | 243.11034099 | [5] |
| Topological Polar Surface Area | 71.8 Ų | [5] |
| Heavy Atom Count | 18 | [5] |
| Complexity | 314 | [5] |
Biological Context and Mechanism of Action
Mebendazole-amine is a pharmacologically less active metabolite of Mebendazole. The parent drug, Mebendazole, exerts its anthelmintic effect by binding to the colchicine-sensitive site of tubulin, thereby inhibiting the polymerization of microtubules in the intestinal cells of parasites.[8] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, the death of the parasite.[8]
The metabolic conversion of Mebendazole to Mebendazole-amine is a key step in its biotransformation. The following diagram illustrates the metabolic pathway.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely involve the hydrolysis of Mebendazole-13C6. The labeled Mebendazole could be synthesized using a 13C6-labeled benzoyl chloride.
Materials:
-
Mebendazole-13C6 (hypothetical starting material)
-
Strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
-
Appropriate solvent (e.g., ethanol, water)
Procedure (Hypothetical):
-
Hydrolysis: Mebendazole-13C6 would be suspended in a suitable solvent. A strong acid or base would be added to catalyze the hydrolysis of the carbamate (B1207046) group.
-
Reaction Monitoring: The progress of the reaction would be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization and Extraction: Upon completion, the reaction mixture would be neutralized. The product, this compound, would then be extracted using a suitable organic solvent.
-
Purification: The crude product would be purified using column chromatography or recrystallization to obtain the final product with high purity.
Analytical Methods
This compound is primarily used as an internal standard in quantitative bioanalytical methods.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To accurately quantify the concentration of Mebendazole and its metabolite, Mebendazole-amine, in biological samples such as plasma or urine.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
General Procedure:
-
Sample Preparation: A known amount of this compound is spiked into the biological sample as an internal standard. The sample is then processed to extract the analytes (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. A suitable column (e.g., C18) and mobile phase are used to separate Mebendazole, Mebendazole-amine, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the analytes and the internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, by reference to a calibration curve.
-
The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.
Conclusion
This compound is a critical tool for the accurate quantification of Mebendazole's primary metabolite in biological systems. While detailed experimental data on the labeled compound itself is limited, its utility as an internal standard is well-established in the field of drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its properties and applications, and it is anticipated that further research will continue to elucidate its role in the broader context of Mebendazole's pharmacology.
References
- 2. hpc-standards.com [hpc-standards.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C14H11N3O | CID 164516780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Mebendazole | 31431-39-7 [amp.chemicalbook.com]
- 8. MEBENDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis and isotopic labeling of Mebendazole-amine-13C6
An in-depth examination of the synthesis and isotopic labeling of Mebendazole-amine-13C6 is crucial for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This stable isotope-labeled internal standard is essential for accurate quantification of Mebendazole-amine, a primary metabolite of the broad-spectrum anthelmintic drug Mebendazole, in biological matrices using mass spectrometry.
This technical guide outlines a plausible synthetic pathway for this compound, provides detailed hypothetical experimental protocols, and presents the application of the final product in a typical analytical workflow. While specific proprietary synthesis details are not publicly available, the described methodology is based on established and fundamental organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of this compound, chemically known as 2-Amino-5-(benzoyl-13C6)-1H-benzimidazole[1], can be envisioned through a three-step process starting from the commercially available Benzoyl chloride-(phenyl-13C6). The key is the formation of a labeled diamino-benzophenone intermediate, which is then cyclized to form the final benzimidazole (B57391) structure.
The proposed three-step synthesis involves:
-
Friedel-Crafts Acylation: Introduction of the 13C6-benzoyl group onto a suitable aniline (B41778) derivative to create the key intermediate, 4-Amino-3-nitro-13C6-benzophenone.
-
Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to form 3,4-Diamino-13C6-benzophenone.
-
Cyclization: Formation of the 2-aminobenzimidazole (B67599) ring to yield the final product.
Experimental Protocols
The following protocols are detailed, hypothetical procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Amino-3-nitro-13C6-benzophenone
This step involves the acylation of 2-nitroaniline with 13C6-labeled benzoyl chloride. Friedel-Crafts acylation of anilines can be challenging due to the deactivating nature of the amino group; however, forcing conditions can be applied.
Methodology:
-
To a dried three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl3, 2.5 equivalents) and a suitable solvent such as dichloromethane (B109758) (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add Benzoyl chloride-(phenyl-13C6) (1.0 equivalent) to the stirred suspension.
-
In a separate flask, dissolve 2-nitroaniline (1.2 equivalents) in DCM.
-
Add the 2-nitroaniline solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by slowly adding crushed ice, followed by concentrated hydrochloric acid (HCl).
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO3) solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-Amino-3-nitro-13C6-benzophenone.
Step 2: Reduction of 4-Amino-3-nitro-13C6-benzophenone
The selective reduction of the nitro group in the presence of the ketone and the existing amino group is crucial. A common method for this transformation is the use of tin(II) chloride.[2]
Methodology:
-
Dissolve the 4-Amino-3-nitro-13C6-benzophenone (1.0 equivalent) from Step 1 in ethanol (B145695) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 equivalents) in concentrated HCl to the flask.
-
Heat the mixture to reflux (approximately 70-80°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (B78521) (NaOH) solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethanol or ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and filter.
-
Remove the solvent in vacuo to yield the crude 3,4-Diamino-13C6-benzophenone, which can be used in the next step without further purification.
Step 3: Cyclization to form this compound
The final step is the formation of the 2-aminobenzimidazole ring system. This is typically achieved by reacting the diamine intermediate with cyanogen (B1215507) bromide.
Methodology:
-
Dissolve the crude 3,4-Diamino-13C6-benzophenone (1.0 equivalent) from Step 2 in a mixture of methanol (B129727) and water.
-
Add sodium carbonate (Na2CO3, 1.5 equivalents) to the solution.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of cyanogen bromide (BrCN, 1.1 equivalents) in methanol dropwise, keeping the temperature below 10°C.
-
After addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed synthesis. These values are representative and would be optimized in a laboratory setting.
| Parameter | Step 1: Acylation | Step 2: Reduction | Step 3: Cyclization |
| Starting Material | 2-Nitroaniline | 4-Amino-3-nitro-¹³C₆-benzophenone | 3,4-Diamino-¹³C₆-benzophenone |
| Key Reagent | Benzoyl chloride-(phenyl-¹³C₆) | Tin(II) chloride dihydrate | Cyanogen bromide |
| Solvent | Dichloromethane | Ethanol / Conc. HCl | Methanol / Water |
| Reaction Time | 12 - 18 hours | 3 - 4 hours | 4 - 6 hours |
| Reaction Temperature | 40°C (Reflux) | 80°C (Reflux) | 0°C to Room Temp. |
| Hypothetical Yield | 45 - 55% | 80 - 90% | 75 - 85% |
| Product Purity (Post-Purification) | >98% (HPLC) | >95% (used crude) | >99% (HPLC) |
Application in Analytical Workflow
This compound is primarily used as an internal standard (IS) for the quantification of Mebendazole-amine in biological samples by Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its mass is shifted by 6 Da due to the six 13C atoms, allowing it to be distinguished by the mass spectrometer.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and application of this compound. The outlined protocols and workflows serve as a valuable resource for researchers in drug development and bioanalytical sciences.
References
The Unseen Distinction: A Technical Guide to Mebendazole and its Isotopically Labeled Amine Metabolite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anthelmintic drugs and their metabolic pathways, precision in analytical measurement is paramount. This technical guide provides an in-depth exploration of Mebendazole (B1676124), a widely used broad-spectrum antihelminthic, and its stable isotope-labeled metabolite, Mebendazole-amine-13C6. While structurally similar, their core difference lies in the isotopic labeling of the amine metabolite, a distinction that underpins its critical role in modern bioanalytical assays. This document will dissect their individual characteristics, comparative data, and the experimental protocols that leverage their unique properties.
Core Structural and Functional Differences
Mebendazole is a synthetic benzimidazole (B57391) derivative that exerts its anthelmintic effect by inhibiting the polymerization of tubulin in parasites, leading to the disruption of vital cellular functions and eventual death of the helminth.[1][2] Mebendazole-amine, also known as 2-amino-5-benzoylbenzimidazole, is a primary metabolite of Mebendazole.[3][4]
This compound is the isotopically labeled counterpart of this metabolite, where six carbon atoms in the benzoyl group are replaced with the stable isotope, Carbon-13.[5] This isotopic enrichment does not alter the chemical properties of the molecule but increases its molecular weight by six Daltons. This mass difference is the key to its utility as an internal standard in quantitative mass spectrometry-based assays.
Comparative Physicochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for Mebendazole and its primary amine metabolite. It is important to note that the physicochemical properties of this compound are essentially identical to its unlabeled form, with the exception of its molecular weight.
Table 1: Physicochemical Properties
| Property | Mebendazole | Mebendazole-amine (2-amino-5-benzoylbenzimidazole) | This compound |
| Molecular Formula | C₁₆H₁₃N₃O₃ | C₁₄H₁₁N₃O | C₈[¹³C]₆H₁₁N₃O |
| Molecular Weight | 295.29 g/mol | 237.26 g/mol | 243.21 g/mol |
| CAS Number | 31431-39-7 | 52329-60-9 | Not Available |
| Appearance | White to slightly yellow powder | Pale yellow solid | Assumed to be a solid |
| Water Solubility | Practically insoluble | Slightly soluble in DMSO and Methanol | Assumed to be sparingly soluble |
| Polymorphism | Exists in three polymorphic forms (A, B, and C) with varying solubility. | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Mebendazole and its Metabolite
| Parameter | Mebendazole | Mebendazole-amine |
| Bioavailability | Poor (<10% after oral administration) | Plasma concentrations are substantially higher than those of mebendazole. |
| Metabolism | Extensively metabolized in the liver, primarily to Mebendazole-amine and a reduced metabolite. | A major plasma metabolite of Mebendazole. |
| Protein Binding | ≥ 90% | Data not available |
| Elimination Half-life | 3.6 to 7.4 hours | Slower clearance relative to mebendazole, suggesting potential enterohepatic recycling. |
| Excretion | Primarily in feces as unchanged drug and metabolites; a small percentage is excreted in urine. | Excreted in urine and bile. |
Experimental Protocols
Quantitative Analysis of Mebendazole using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mebendazole in biological matrices, employing this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mebendazole: Precursor ion (m/z) -> Product ion (m/z) (e.g., 296.1 -> 264.1)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (e.g., 244.1 -> 105.1)
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the Mebendazole to the internal standard against the concentration of Mebendazole standards.
-
Determine the concentration of Mebendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis of this compound
A general, conceptual synthesis pathway is presented below. The synthesis of the unlabeled Mebendazole-amine has been previously described.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis workflow for this compound.
Tubulin Polymerization Inhibition Assay
This assay is fundamental to understanding the mechanism of action of Mebendazole. It measures the drug's ability to inhibit the in vitro polymerization of tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Purified tubulin protein (>99%).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP.
-
Mebendazole stock solution in DMSO.
-
A microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add Mebendazole at various concentrations to the reaction mixture (a DMSO control is also included).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each Mebendazole concentration.
-
The rate of polymerization and the maximum polymer mass can be determined from these curves.
-
A decrease in the rate and extent of polymerization in the presence of Mebendazole indicates its inhibitory activity.
-
Signaling Pathways and Logical Relationships
Mebendazole's primary mechanism of action is the disruption of microtubule dynamics. This has downstream effects on several cellular processes, ultimately leading to parasite death. The following diagram illustrates this signaling pathway.
Caption: Mebendazole's mechanism of action signaling pathway.
The use of this compound as an internal standard follows a clear logical workflow in a quantitative analytical experiment.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
The fundamental difference between Mebendazole and this compound lies in the latter's isotopic labeling, which designates it as a crucial tool for precise bioanalysis rather than a therapeutic agent. This technical guide has provided a comprehensive overview of their distinct characteristics, comparative data, and the experimental protocols that are central to their respective roles in pharmacology and drug development. For researchers and scientists, a thorough understanding of these differences is essential for the accurate interpretation of pharmacokinetic data and for advancing our knowledge of Mebendazole's therapeutic potential.
References
- 1. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Commercial Suppliers and Technical Guide for Mebendazole-amine-13C6
For researchers, scientists, and drug development professionals utilizing advanced analytical techniques, the availability of high-purity, isotopically labeled internal standards is critical for accurate quantification. This technical guide provides an in-depth overview of the commercial suppliers of Mebendazole-amine-13C6, a key metabolite of the anthelmintic drug Mebendazole, in its stable isotope-labeled form. This document also outlines a detailed experimental protocol for its use in bioanalytical methods and explores the relevant signaling pathways of its parent compound.
Commercial Supplier Overview
This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from various vendors to facilitate comparison. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Formats/Quantity | Additional Information |
| Simson Pharma Limited | M240015 | C₈¹³C₆H₁₁N₃O | 243.21 | Certificate of Analysis provided with every compound.[1] | Custom Synthesis[1] | Chemical Name: 2-Amino-5-(benzoyl-13C6)-1H-benzimidazole.[1] |
| MedChemExpress | HY-114750S | C₈¹³C₆H₁₁N₃O | 243.21 | Not explicitly stated. | Available for purchase on their website. | Labeled metabolite of Mebendazole, intended for use as a tracer in quantitation.[2] |
| ESSLAB | 680033 | Not specified | Not specified | Not specified | 10mg[3] | Distributed for HPC labs. |
| HPC Standards Inc. | 690929 | (¹³C)₆C₈H₁₁N₃O | 243.31 | Not explicitly stated. | 1x1ml solution at 100 µg/ml in Acetonitrile (B52724). | Storage condition: 4 °C. |
| BOC Sciences | Not specified | C₈[¹³C]₆H₁₁N₃O | 243.31 | 95% by HPLC; 98% atom ¹³C | Not specified | Appearance: Yellow Crystalline Powder. Storage: -20°C. Unlabeled CAS: 52329-60-9. |
Experimental Protocols: Bioanalytical Quantification using this compound
The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard for correcting for variability in sample preparation and matrix effects.
Objective:
To accurately quantify the concentration of Mebendazole-amine in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Mebendazole-amine in a suitable organic solvent (e.g., methanol, DMSO).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and QC, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 volumes (300 µL) of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve chromatographic separation of the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mebendazole-amine: Determine the precursor ion (Q1) and a suitable product ion (Q3). For the unlabeled analyte (MW ~237.26), this would be determined through infusion and optimization.
-
This compound: The precursor ion will be shifted by +6 m/z units compared to the unlabeled analyte due to the six ¹³C atoms. The product ion may or may not be shifted depending on the fragmentation pattern.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QCs.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Mebendazole-amine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Mebendazole Signaling Pathways
Mebendazole, the parent drug of Mebendazole-amine, has been shown to exert its effects through various signaling pathways, including the disruption of microtubule polymerization and the modulation of cancer-related pathways.
Caption: Simplified signaling pathways modulated by Mebendazole, impacting microtubule function, STAT3, and ERK pathways.
References
- 1. Mebendazole is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Guide: Safety and Handling of Mebendazole-amine-13C6
Section 1: Chemical Product and Company Identification
-
Product Name: Mebendazole-amine-13C6
-
Synonyms: (2-amino-3H-benzimidazol-5-yl)-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)methanone[1]
-
Chemical Formula: C₈¹³C₆H₁₁N₃O[2]
-
Molecular Weight: 243.21 g/mol [1]
-
Intended Use: For research use only. Not for human or veterinary use.[2][3]
-
Note on Isotopic Labeling: This compound is a stable isotope-labeled version of Mebendazole-amine. The Carbon-13 (¹³C) isotope is non-radioactive, and its presence does not alter the chemical hazards of the molecule. All safety precautions should be based on the toxicological properties of the unlabeled parent compound.
Section 2: Hazards Identification
GHS Classification
This product is a derivative of Mebendazole and its metabolite, Mebendazole-amine. A definitive classification for Mebendazole-amine-¹³C₆ is not available. The hazard classification is based on the data for the parent compounds.
-
Mebendazole: Acute Toxicity, Oral (Category 4), H302 - Harmful if swallowed.
-
Mebendazole-amine: Skin Irritation (Category 2), H315; Eye Irritation (Category 2), H319; Skin Sensitisation (Category 1), H317.
GHS Label Elements
-
Pictogram:

-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Section 3: Composition and Physical/Chemical Properties
The data presented below is primarily for the parent compound, Mebendazole, unless otherwise specified.
| Property | Value | Source |
| Appearance | White to slightly yellow or beige powder/solid. | |
| Molecular Formula (Mebendazole) | C₁₆H₁₃N₃O₃ | |
| Molecular Weight (Mebendazole) | 295.29 g/mol | |
| Melting Point | 288 - 290 °C | |
| Solubility | Practically insoluble in water, alcohol, and methylene (B1212753) chloride. Soluble in formic acid. | |
| Odor | Odorless / No information available. |
Section 4: Toxicological Information
This information is based on studies conducted on the parent compound, Mebendazole. The toxicological properties have not been fully investigated for the labeled amine derivative and should be handled as a potent compound.
| Metric | Value | Species | Source |
| Acute Oral LD50 | 620 mg/kg | Mouse | |
| Acute Oral LD50 | 714 mg/kg | Rat | |
| Intraperitoneal LD50 | 712 mg/kg | Mouse |
-
Primary Irritant Effect:
-
On the skin: The parent compound Mebendazole is generally not considered a skin irritant, however, its metabolite Mebendazole-amine is classified as a skin irritant. Therefore, skin contact should be avoided.
-
On the eye: Mebendazole is not considered an eye irritant, but Mebendazole-amine is classified as causing serious eye irritation.
-
-
Sensitization: No sensitizing effects are known for Mebendazole. However, Mebendazole-amine may cause an allergic skin reaction.
-
Developmental Toxicity: Mebendazole can cause developmental toxicity and may have adverse reproductive effects.
-
Chronic Effects: Ingestion of less than 150 grams may produce serious damage to health. Large doses may cause bone marrow suppression, low white blood cell count, and hair loss.
Section 5: Experimental Protocols and Handling
General Handling Protocol
Due to the compound's potency and status as a fine powder, appropriate engineering controls and personal protective equipment (PPE) are mandatory.
-
Preparation:
-
Work must be conducted in a certified chemical fume hood or a balance enclosure to minimize dust formation and inhalation risk.
-
Ensure all necessary PPE is worn: lab coat, nitrile gloves (double-gloving recommended), and tightly fitting safety goggles.
-
Examine the skin for cuts or abrasions before handling; any damage must be suitably protected.
-
-
Weighing and Aliquoting:
-
Use non-sparking tools.
-
Handle the powder carefully to avoid creating aerosols.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Consult relevant literature for appropriate solvents (e.g., formic acid, DMSO).
-
Add solvent to the powdered compound slowly while in the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Dispose of all waste, including contaminated gloves and wipes, as hazardous chemical waste according to institutional guidelines.
-
Storage
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
Store locked up and out of the reach of children.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.
-
If in Eyes: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Section 6: Visualizations and Diagrams
Workflow and Pathway Diagrams
The following diagrams illustrate key workflows and biological pathways relevant to the handling and mechanism of Mebendazole-amine-¹³C₆.
Caption: General laboratory workflow for handling potent solid compounds.
References
Methodological & Application
Application Note: High-Throughput Quantification of Mebendazole in Human Plasma Using Mebendazole-amine-13C6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mebendazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Mebendazole-amine-13C6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, accuracy, precision, and limit of quantification.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used for the treatment of various parasitic worm infestations.[1][2] Accurate measurement of Mebendazole concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and variability during sample processing and analysis, thereby improving the reliability of the results.[4][5] Mebendazole-amine is a known metabolite of Mebendazole, and its 13C-labeled counterpart, this compound, serves as an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring co-elution and comparable ionization efficiency.
Experimental
Materials and Reagents
-
Mebendazole analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 20 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Mebendazole | 296.1 | 264.1 | 150 | 25 |
| Mebendazole | 296.1 | 105.1 | 150 | 35 |
| This compound | 272.1 | 211.1 | 150 | 30 |
Note: The MRM transitions for this compound are hypothetical and should be optimized empirically.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Mebendazole in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and any variability in sample processing.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Data presented is representative and based on typical performance of similar assays.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The accuracy was within 95-105% of the nominal concentrations, and the precision, expressed as the relative standard deviation (%RSD), was less than 15%.
Protocol Workflow
Figure 1: A schematic of the experimental workflow for the quantification of Mebendazole.
Mebendazole Metabolism
Mebendazole is metabolized in the body, with one of the key pathways being the reduction of the ketone group to a hydroxyl group and hydrolysis of the carbamate (B1207046) ester to an amine. The amine metabolite, 2-amino-5-benzoylbenzimidazole, is a significant product. The internal standard used in this assay, this compound, is a stable isotope-labeled version of this metabolite.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Note: Quantitative Analysis of Mebendazole and its Metabolites in Human Plasma using Mebendazole-amine-¹³C₆ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of mebendazole (B1676124) (MBZ) and its primary metabolites, 5-hydroxymebendazole (B1664658) (HMBZ) and 2-amino-5-benzoylbenzimidazole (AMBZ), in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and incorporates a stable isotope-labeled internal standard, Mebendazole-amine-¹³C₆, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing good recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable determination of mebendazole and its metabolites.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in the treatment of various parasitic worm infestations.[1] Following oral administration, mebendazole undergoes extensive first-pass metabolism in the liver, with less than 10% of the drug being systemically absorbed.[2] The primary metabolic pathways involve hydroxylation and reduction, leading to the formation of 5-hydroxymebendazole (HMBZ) and 2-amino-5-benzoylbenzimidazole (AMBZ), respectively.[3] These metabolites are pharmacologically inactive.[3]
Accurate and sensitive quantification of mebendazole and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard is paramount for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results. This application note details a validated LC-MS/MS method employing Mebendazole-amine-¹³C₆ as an internal standard for the quantitative analysis of mebendazole, 5-hydroxymebendazole, and 2-amino-5-benzoylbenzimidazole in human plasma.
Metabolic Pathway of Mebendazole
Mebendazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 identified as a key enzyme in its metabolism. The main metabolic transformations are the hydroxylation of the benzoyl ring to form 5-hydroxymebendazole and the reduction of the carbamate (B1207046) group to yield 2-amino-5-benzoylbenzimidazole.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mebendazole in Human Plasma using Mebendazole-amine-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for treating various parasitic worm infections.[1] Accurate quantification of Mebendazole in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy.[2][3][4] Due to its extensive first-pass metabolism and low bioavailability, sensitive and robust analytical methods are required.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Mebendazole in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Mebendazole-amine-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol utilizes a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known concentration of Mebendazole-amine-¹³C₆ is added to plasma samples at the beginning of the sample preparation process. Mebendazole and the internal standard are then extracted from the plasma matrix via protein precipitation. The extract is analyzed by LC-MS/MS, where the compounds are separated chromatographically and detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (Mebendazole) to the internal standard (Mebendazole-amine-¹³C₆). This ratio is proportional to the concentration of Mebendazole in the original sample and corrects for potential sample loss during preparation and ion suppression or enhancement during MS analysis.
Materials and Reagents
-
Analytes and Standards:
-
Mebendazole (Reference Standard, >98% purity)
-
Mebendazole-amine-¹³C₆ (Internal Standard, >98% purity)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Plasma:
-
Drug-free human plasma with K₂EDTA as anticoagulant. Stored at -80°C.
-
-
Labware:
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Nitrogen evaporation system (optional)
-
HPLC vials with inserts
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Mebendazole and Mebendazole-amine-¹³C₆ in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Mebendazole primary stock with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Mebendazole-amine-¹³C₆ primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Allow plasma samples to thaw completely on ice. Vortex briefly to ensure homogeneity.
-
Pipette 100 µL of plasma (or matrix for CCs and blanks) into the labeled tubes.
-
For CC and QC samples, spike with the appropriate Mebendazole working standard solution.
-
Add 300 µL of the cold IS Working Solution (100 ng/mL in acetonitrile) to all tubes except the double blank (matrix only).
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial or a 96-well plate.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
-
Cap the vials/plate and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method and Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| Mebendazole | 296.1 |
| Mebendazole-amine-¹³C₆ | 272.1 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Mebendazole/Mebendazole-amine-¹³C₆) against the nominal concentration of Mebendazole. Use a weighted (1/x² or 1/x) linear regression for model fitting.
-
Quantification: Determine the concentration of Mebendazole in QC and unknown samples using the regression equation from the calibration curve.
Table 3: Typical Method Validation Performance
| Parameter | Typical Range/Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Monitored and compensated by the internal standard |
Visualizations
Workflow and Data Relationship Diagrams
Caption: Experimental workflow from plasma sample preparation to final concentration reporting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma pharmacokinetics and muscle residue dynamics of mebendazole in Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of mebendazole in plasma and cerebrospinal fluid following a single oral dose in healthy dogs [frontiersin.org]
- 4. extranet.who.int [extranet.who.int]
Application of Mebendazole-amine-13C6 in Pharmacokinetic Studies
Introduction
Mebendazole (B1676124) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections. Accurate and reliable quantification of mebendazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, providing high accuracy and precision. Mebendazole-amine-13C6, a stable isotope-labeled analog of a mebendazole metabolite, serves as an ideal internal standard for the quantitative analysis of mebendazole in pharmacokinetic research. This document provides detailed application notes and protocols for its use.
This compound can be used as an internal standard for the quantification of mebendazole and its primary metabolites, such as hydroxymebendazole and aminomebendazole (mebendazole-amine), in biological samples.[1] Its chemical structure, incorporating six 13C atoms, ensures that it is easily distinguishable from the unlabeled analyte by mass spectrometry while having nearly identical physicochemical properties. This co-elution and similar ionization behavior with the analyte of interest allow for effective correction of variability during sample preparation and analysis.
Pharmacokinetic Parameters of Mebendazole
Understanding the pharmacokinetic profile of mebendazole is essential for designing and interpreting bioanalytical studies. The following table summarizes key pharmacokinetic parameters of mebendazole reported in humans. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Value | Species | Notes |
| Bioavailability | <20% | Human | Poor aqueous solubility limits absorption.[2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Human | |
| Plasma Protein Binding | ~95% | Human | |
| Elimination Half-life (t1/2) | 2.5 - 5.5 hours | Human | Can be longer in patients with liver impairment.[3] |
| Major Metabolites | Hydroxymebendazole, Aminomebendazole | Human | Metabolized in the liver. |
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol describes a representative method for the quantification of mebendazole in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Mebendazole reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Stock and Working Solutions Preparation
-
Mebendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve mebendazole in a suitable solvent (e.g., DMSO).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of the mebendazole stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent at an appropriate concentration.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 96-well plate.
-
Add 10 µL of the this compound working solution to each well (except for blank samples).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Transitions (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole | 296.1 | 264.1 | 25 |
| Mebendazole-amine | 238.1 | 105.1 | 30 |
| This compound (IS) | 244.1 | 111.1 | 30 |
Data Presentation
The use of this compound as an internal standard is critical for the accurate determination of pharmacokinetic parameters. Below is a table summarizing typical validation results for a bioanalytical method using a stable isotope-labeled internal standard for mebendazole analysis.
Table 1: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Visualizations
Mebendazole Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of mebendazole in the liver, leading to the formation of its major metabolites.
Caption: Simplified metabolic pathway of Mebendazole.
Bioanalytical Workflow for Pharmacokinetic Studies
This diagram outlines the key steps in a typical bioanalytical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
Caption: Workflow for a pharmacokinetic study.
Logical Relationship of Bioanalytical Method Validation
This diagram shows the interconnected components of a comprehensive bioanalytical method validation as per regulatory guidelines.
Caption: Key components of bioanalytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacokinetics and bioavailability of mebendazole in man: a pilot study using [3H]-mebendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mebendazole in Human Plasma Using a 13C6 Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mebendazole in human plasma. The protocol incorporates a simple and efficient protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, 13C6-Mebendazole, to ensure high accuracy and precision. This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic and toxicokinetic studies, in the drug development pipeline. All experimental procedures and validation data are presented herein.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in the treatment of various parasitic worm infestations. Accurate and reliable quantification of Mebendazole in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as 13C6-Mebendazole, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results.[1][2] This application note provides a detailed protocol for the extraction and analysis of Mebendazole from human plasma using LC-MS/MS with a 13C6 internal standard.
Experimental
Materials and Reagents
-
Mebendazole reference standard (Sigma-Aldrich)
-
13C6-Mebendazole internal standard (Toronto Research Chemicals)
-
HPLC-grade acetonitrile (B52724), methanol, and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT)
Stock and Working Solutions
-
Mebendazole Stock Solution (1 mg/mL): Dissolve 10 mg of Mebendazole in 10 mL of dimethyl sulfoxide (B87167) (DMSO).
-
13C6-Mebendazole Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of 13C6-Mebendazole in 1 mL of DMSO.
-
Working Solutions: Prepare working solutions of Mebendazole and the internal standard by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation
A protein precipitation method was employed for the extraction of Mebendazole from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 13C6-Mebendazole internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | Shimadzu Nexera X2 |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry:
| Parameter | Condition |
| System | Sciex API 5500 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | Mebendazole: 296.1 → 264.1; 13C6-Mebendazole: 302.1 → 270.1 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Mebendazole in human plasma. The use of the 13C6-Mebendazole internal standard effectively compensated for matrix effects and any variability during sample processing, resulting in high precision and accuracy.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[3]
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15 | ±15 | <15 | ±15 |
| Low QC | 3 | <10 | ±10 | <10 | ±10 |
| Mid QC | 100 | <10 | ±10 | <10 | ±10 |
| High QC | 800 | <10 | ±10 | <10 | ±10 |
Recovery and Matrix Effect: The extraction recovery of Mebendazole was consistent across the different QC levels. The use of the 13C6-Mebendazole internal standard effectively normalized for any observed matrix effects.
| Parameter | Low QC | Mid QC | High QC |
| Extraction Recovery (%) | 85-95 | 88-96 | 87-94 |
| Matrix Effect (%) | 92-105 | 94-103 | 93-106 |
Experimental Workflow
Caption: Mebendazole Sample Preparation Workflow.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Mebendazole in human plasma. The simple protein precipitation extraction protocol, combined with the use of a 13C6-Mebendazole internal standard, ensures accurate and precise results, making it an ideal tool for supporting drug development studies.
References
Application Note: Quantitative Analysis of Mebendazole in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mebendazole in human plasma. The method utilizes Mebendazole-amine-¹³C₆ as an internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to industry standards and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and clinical drug monitoring.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for treating various parasitic worm infestations in humans and animals. Accurate quantification of Mebendazole in biological matrices like plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, specificity, and speed.[1][2] This method provides a detailed protocol for the analysis of Mebendazole using Mebendazole-amine-¹³C₆ as the stable isotope-labeled internal standard.
Experimental Workflow
References
Application Notes and Protocols: In Vitro Metabolism of Mebendazole-amine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) is a broad-spectrum benzimidazole (B57391) anthelmintic agent that functions by inhibiting tubulin polymerization in parasites.[1] In humans, mebendazole undergoes extensive first-pass metabolism, primarily in the liver.[1][2] The principal metabolic pathway is the hydrolysis of the carbamate (B1207046) group to form its main metabolite, 2-amino-5-benzoylbenzimidazole (Mebendazole-amine).[1] This metabolite is inactive as an anthelmintic. Understanding the in vitro metabolism of new chemical entities is a critical step in drug discovery and development, providing insights into their pharmacokinetic profiles and potential for drug-drug interactions.
Mebendazole-amine-13C6 is a stable isotope-labeled version of the primary metabolite of Mebendazole. The incorporation of six 13C atoms in the benzoyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for conducting in vitro drug metabolism assays of Mebendazole and its labeled counterparts using human liver microsomes to characterize the formation of this compound.
Metabolic Pathway of Mebendazole
Mebendazole is primarily metabolized in the liver via hydrolysis of the carbamate ester to an amine, a reaction often mediated by carboxylesterases. While the specific cytochrome P450 (CYP) enzymes involved in Mebendazole's metabolism have not been definitively identified, in vitro studies suggest their involvement.[3] Mebendazole has been observed to moderately inhibit CYP1A2 and CYP2C9. The major metabolite, 2-amino-5-benzoylbenzimidazole, is pharmacologically inactive.
Caption: Metabolic pathway of Mebendazole to Mebendazole-amine.
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability and metabolite formation of a test compound, such as Mebendazole, using human liver microsomes.
Materials:
-
Test compound (Mebendazole)
-
This compound (as an analytical internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer to the desired concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation plate containing the test compound and human liver microsomes at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
The "0-minute" time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After quenching, centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Mebendazole) and the formation of the metabolite (Mebendazole-amine).
-
The use of this compound as an internal standard will correct for variations in sample processing and instrument response.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolism assay.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to determine the metabolic stability of the test compound and the kinetics of metabolite formation.
Table 1: Hypothetical Metabolic Stability of Mebendazole in Human Liver Microsomes
| Time (minutes) | Mebendazole Remaining (%) | Mebendazole-amine Formed (Peak Area Ratio to IS) |
| 0 | 100 | 0.01 |
| 5 | 85 | 0.15 |
| 15 | 60 | 0.42 |
| 30 | 35 | 0.68 |
| 60 | 10 | 0.95 |
Table 2: Inhibitory Potential of Mebendazole on Human CYP Isozymes (Illustrative Data)
| CYP Isozyme | IC50 (µM) | Reference |
| CYP1A2 | 20.4 | |
| CYP2C9 | 30.3 | |
| CYP2C19 | >100 | |
| CYP2D6 | >100 | |
| CYP3A4 | >100 |
Note: The data in Table 1 is hypothetical and for illustrative purposes only. The IC50 values in Table 2 are based on published literature.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the in vitro metabolism of Mebendazole and the application of its stable isotope-labeled metabolite, this compound. These assays are fundamental in early drug development to predict the metabolic fate of a compound and to identify potential drug-drug interactions, thereby guiding further preclinical and clinical studies. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results in bioanalytical assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Mebendazole-amine-13C6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole-amine-13C6 is the stable isotope-labeled form of Mebendazole-amine, a primary metabolite of the broad-spectrum anthelmintic drug, Mebendazole. Due to its utility as an internal standard, this compound is crucial for the accurate quantification of Mebendazole-amine in various biological matrices during pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure accuracy and reproducibility in bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈¹³C₆H₁₁N₃O | [1][2] |
| Molecular Weight | 243.21 g/mol | [1] |
| Appearance | Solid (Assumed) | |
| Primary Application | Internal Standard for quantitative analysis (LC-MS/MS) | [3] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a primary stock solution of this compound. This stock solution can then be used to prepare working solutions for spiking into analytical samples.
Recommended Solvent and Concentration
Materials and Equipment
-
This compound (solid form)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with screw caps
Protocol for Preparing a 100 µg/mL Stock Solution in Acetonitrile
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. For 1 mg of solid, use a 10 mL volumetric flask to achieve a 100 µg/mL concentration.
-
Solvent Addition: Add a portion of the acetonitrile (approximately half the final volume) to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it under the recommended conditions.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Compound | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution in Acetonitrile | 4°C | Short to medium-term | Store in a tightly sealed amber vial to prevent solvent evaporation and photodegradation. |
| Working Solutions | 4°C | Short-term | Prepare fresh from the stock solution as needed. |
For long-term storage of the stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles if stored at -20°C or -80°C.
Application in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of Mebendazole-amine in biological samples. A fixed amount of the internal standard working solution is added to all samples, calibrators, and quality control samples. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve and quantify the analyte concentration in the unknown samples. This procedure corrects for variability in sample preparation and instrument response.
Experimental Workflow for Sample Analysis using this compound Internal Standard
Caption: Workflow for bioanalytical sample analysis.
Signaling Pathways
As this compound is a metabolite and used as an internal standard, it is not directly involved in signaling pathways. The parent drug, Mebendazole, primarily exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Its potential anti-cancer effects are also linked to microtubule disruption.
Caption: Mebendazole's mechanism of action.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available data and should be adapted and validated by the end-user for their specific applications. Always follow appropriate laboratory safety procedures.
References
Application Notes: Quantitative Analysis of Mebendazole-amine in Environmental Samples using Mebendazole-amine-13C6 as an Internal Standard
References
- 1. weber.hu [weber.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective extraction and concentration of mebendazole in seawater samples using molecularly imprinted polymer as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. weber.hu [weber.hu]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Mebendazole-amine-13C6
Technical Support Center: Mebendazole-amine-13C6 Analysis
This guide provides optimized mass spectrometry parameters, experimental protocols, and troubleshooting advice for the quantitative analysis of Mebendazole-amine using its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: this compound is a stable isotope-labeled (SIL) internal standard for Mebendazole-amine (also known as aminomebendazole, a metabolite of Mebendazole).[1][2] It is used in quantitative mass spectrometry-based assays (LC-MS/MS) to improve the accuracy and precision of the measurement of the target analyte.[3] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, but is differentiated by its mass.
Q2: What are the primary mass transitions (precursor/product ions) I should use for Mebendazole-amine and this compound? A2: For Mebendazole-amine (AMBZ), a common precursor ion ([M+H]⁺) is m/z 238.[4] A primary product ion for quantification is m/z 105.0.[4] For the this compound internal standard, the precursor ion will be shifted by +6 Da to m/z 244. The product ion containing the benzoyl ring with the 13C6 label will also be shifted to m/z 111. See the parameter tables below for more details.
Q3: Which ionization mode is best for this analysis? A3: Positive mode Electrospray Ionization (ESI+) is the recommended mode for analyzing Mebendazole and its metabolites, as it provides high sensitivity for these compounds which contain basic functional groups.
Q4: What are the key sources of variability in my results? A4: Common sources of variability include inconsistent sample preparation, matrix effects from complex biological samples, instrument contamination, and suboptimal LC or MS parameters. Using a stable isotope-labeled internal standard like this compound is crucial for mitigating many of these issues, particularly matrix effects and extraction inconsistencies.
Optimized Mass Spectrometry Parameters
The following parameters are recommended starting points for method development. They should be optimized on your specific LC-MS/MS instrument. The parameters for Mebendazole-amine are based on published data, and the parameters for the 13C6-labeled internal standard are derived from them.
Analyte and Internal Standard MRM Transitions
Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Role |
| Mebendazole-amine (Analyte) | 238.1 | 105.0 | Quantifier |
| Mebendazole-amine (Analyte) | 238.1 | 76.9 | Qualifier |
| This compound (IS) | 244.1 | 111.0 | Quantifier (IS) |
| This compound (IS) | 244.1 | 82.9 | Qualifier (IS) |
Note: The primary fragment m/z 105 corresponds to the benzoyl group [C₆H₅CO]⁺. For the 13C6 labeled standard, this becomes [¹³C₆H₅CO]⁺, with a mass of 111. The qualifier ions correspond to further fragmentation.
Typical Ion Source & Gas Parameters (ESI+)
These parameters are highly instrument-dependent but provide a general guideline.
| Parameter | Typical Value |
| IonSpray Voltage (IS) | 5500 V |
| Source Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Curtain Gas (CUR) | 20 psi |
| Dwell Time | 150 msec |
Detailed Experimental Protocol
This protocol describes a general procedure for the extraction and LC-MS/MS analysis of Mebendazole-amine from a biological matrix (e.g., plasma, tissue homogenate).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot Sample: Transfer 1 mL of the sample into a clean polypropylene (B1209903) tube.
-
Add Internal Standard: Spike the sample with a known concentration of this compound solution.
-
Alkalinize: Make the sample mixture alkaline by adding a suitable buffer (e.g., sodium carbonate solution).
-
Extract: Add 5 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.
-
Centrifuge: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporate: Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 10 mM ammonium (B1175870) formate). Vortex briefly to dissolve the residue.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-6 min: Linear gradient from 20% to 90% B
-
6-8 min: Hold at 90% B
-
8-8.1 min: Return to 20% B
-
8.1-12 min: Re-equilibrate at 20% B
-
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to final data reporting.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Mebendazole-amine.
References
Troubleshooting poor signal intensity of Mebendazole-amine-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Mebendazole-amine-13C6, particularly focusing on issues related to poor signal intensity in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled form of Mebendazole-amine, a metabolite of the anthelmintic drug Mebendazole. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Mebendazole-amine in complex biological matrices.[1][2]
Q2: I am observing a very low or no signal for this compound. What are the potential general causes?
Low or no signal from a stable isotope-labeled internal standard can arise from several factors, including:
-
Improper Storage and Handling: Degradation due to exposure to light or elevated temperatures, or repeated freeze-thaw cycles of stock solutions.
-
Incorrect Preparation: Errors in dilution, or use of inappropriate solvents for dissolution.
-
Suboptimal LC-MS/MS Method Parameters: Incorrect mass transitions, insufficient ionization, or inappropriate chromatographic conditions.
-
Sample Preparation Issues: Poor extraction recovery from the biological matrix.
-
Matrix Effects: Ion suppression caused by co-eluting components from the sample matrix.
-
Instrument Performance: A dirty ion source, incorrect gas pressures, or a loss of detector sensitivity.
Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
While a specific certificate of analysis with this information was not identified in the search results, the precursor and product ions can be predicted based on the fragmentation of the unlabeled Mebendazole-amine. For Mebendazole-amine, a common precursor ion is [M+H]⁺ at m/z 238.[3] Key product ions are typically observed at m/z 105 and m/z 77, corresponding to fragments of the benzoyl group.[3]
Given that this compound has six 13C atoms in the benzoyl ring, its molecular weight is increased by 6 Da. Therefore, the expected precursor ion ([M+H]⁺) for this compound would be at m/z 244 . The major product ions would be expected at m/z 111 (the 13C6-labeled benzoyl fragment) and m/z 83 (a further fragment of the labeled ring). It is crucial to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Q4: What is a typical concentration for this compound as an internal standard in an assay?
The optimal concentration of the internal standard is dependent on the expected concentration range of the analyte and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a stable and reproducible signal, typically in the mid-range of the calibration curve for the analyte. For the analysis of Mebendazole and its metabolites in biological samples, concentrations in the low ng/mL range are often employed.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with your this compound internal standard.
Troubleshooting Workflow for Low Internal Standard Signal
Caption: A stepwise workflow for troubleshooting poor signal intensity.
| Step | Action | Potential Cause & Explanation |
| 1. Verify Standard Preparation & Storage | - Confirm the correct storage conditions (e.g., temperature, light protection) as per the supplier's recommendations. - Prepare a fresh stock solution and working solutions from the neat material. - Verify all dilution calculations and pipette calibrations. | The compound may have degraded due to improper storage. Errors in dilution are a common source of unexpectedly low concentrations. |
| 2. Optimize MS Parameters | - Directly infuse a freshly prepared solution of this compound into the mass spectrometer. - Confirm the precursor ion at m/z 244. - Optimize collision energy to maximize the signal of the product ions (expected around m/z 111 and 83). - Check and optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | Suboptimal MS parameters, such as incorrect precursor/product ion selection or insufficient collision energy, will lead to poor signal intensity. |
| 3. Evaluate Chromatography | - Inject a standard solution of this compound and observe the peak shape and retention time. - Ensure the mobile phase composition is appropriate for the ionization of Mebendazole-amine (typically acidic for positive ESI). | Poor peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal intensity. An inappropriate mobile phase pH can reduce ionization efficiency. |
| 4. Assess Sample Preparation | - Prepare a blank matrix sample and a blank matrix sample spiked with a known concentration of this compound. - Compare the signal from the spiked sample to a neat standard of the same concentration. | Low recovery during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) will result in a weaker signal. |
| 5. Investigate Matrix Effects | - Perform a post-extraction addition experiment: compare the signal of the internal standard in a reconstituted blank matrix extract to the signal in a neat solution. | Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound, leading to a lower signal. |
Guide 2: Addressing Inconsistent this compound Signal
This guide focuses on troubleshooting variability in the internal standard signal across a batch of samples.
Logical Flow for Diagnosing Inconsistent Signal
Caption: A logical progression for troubleshooting inconsistent internal standard signals.
| Symptom | Potential Cause | Recommended Action |
| Randomly fluctuating IS area throughout the run | Inconsistent addition of the internal standard to each sample. | - Verify the precision of the pipette or automated liquid handler used to add the IS. - Ensure the IS working solution is well-mixed before each addition. |
| IS signal drifts down over the course of the analytical run | - Degradation of the IS in the autosampler. - Progressive contamination of the ion source. | - Assess the stability of this compound in the autosampler solvent over the expected run time. Consider using a cooled autosampler. - Clean the ion source and re-run the samples. |
| IS signal is significantly lower in certain samples compared to others | Differential matrix effects between samples. | - Improve the sample clean-up procedure to remove more interfering components. - Adjust the chromatography to separate the internal standard from the region of significant ion suppression. |
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and application.
1. Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or DMSO. Store at -20°C or as recommended by the supplier.
-
Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase to create working standards for infusion and method development.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Primary: Q1: 244.1 -> Q3: 111.1 (or the most abundant product ion determined during infusion).
-
Confirmatory (optional): Q1: 244.1 -> Q3: 83.1 (or a secondary product ion).
-
-
Ion Source Settings: Optimize spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature according to your instrument manufacturer's recommendations.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting Mebendazole-amine from a biological matrix like plasma or serum.
-
To 200 µL of sample, add the working internal standard solution (this compound).
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Data Presentation
The following tables summarize key parameters for the analysis of Mebendazole-amine and its labeled internal standard.
Table 1: Mass Spectrometry Parameters for Mebendazole-amine and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Mebendazole-amine | 238.1 | 105.1 | 77.1 |
| This compound | 244.1 | 111.1 | 83.1 |
| Note: These are predicted values and should be confirmed experimentally. |
Table 2: Typical Performance of LC-MS/MS Methods for Mebendazole Metabolites in Biological Matrices
| Parameter | Typical Range | Reference |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Recovery | 85 - 115% | |
| Precision (%RSD) | < 15% | [3] |
Chemical Stability and Storage
-
Solid Form: this compound, like its unlabeled counterpart, should be stored in a cool, dark, and dry place. Long-term storage at -20°C is recommended.
-
In Solution: Stock solutions are typically prepared in organic solvents like methanol or DMSO and stored at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided to prevent degradation. The stability in the final sample solvent, especially in the autosampler, should be evaluated to ensure no significant degradation occurs during the analytical run. Mebendazole has been shown to be sensitive to heat, with degradation occurring at elevated temperatures.[5] It is also susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, prolonged exposure to harsh pH conditions during sample preparation should be avoided. Photodegradation can also occur, so protection from light is advisable.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization and Kinetic Studies of the Thermal Degradation of Mebendazole Polymorphs A and C | Semantic Scholar [semanticscholar.org]
- 6. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
Mebendazole-amine-13C6 stability under different storage conditions
This technical support guide provides essential information regarding the stability of Mebendazole-amine-13C6 under various storage conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on the stability of the parent compound, Mebendazole (B1676124), it is recommended to store this compound in a dry, cool, and well-ventilated place, protected from light.[1] Commercially available Mebendazole tablets are typically stored at 15-25 °C in well-closed containers.[2] For long-term storage, consider conditions of 30 ± 2 °C and 75 ± 5 % RH.[3]
Q2: How does temperature and humidity affect the stability of Mebendazole?
Increased temperature and humidity are known to accelerate the degradation of Mebendazole.[4] Specifically, the therapeutically preferred polymorph, Form C, can convert to the more stable but less soluble Form A under these conditions.[3][4] This polymorphic transformation can significantly impact the compound's physical and chemical properties.
Q3: Is this compound sensitive to light?
Mebendazole has been shown to be photosensitive and can undergo photolytic degradation.[5] Therefore, it is highly recommended to protect this compound from light by storing it in amber vials or in a dark environment.
Q4: What are the potential degradation products of Mebendazole?
The primary thermal degradation product of Mebendazole is 2-amino-5-benzoylbenzimidazole.[6] Photolytic degradation can also lead to the formation of new transformation compounds.[5] It is plausible that this compound could follow similar degradation pathways.
Q5: What are the different polymorphic forms of Mebendazole and why are they important?
Mebendazole exists in at least three polymorphic forms: A, B, and C.[3][7] Form C is generally preferred for pharmaceutical formulations due to its higher bioavailability.[4] However, it is less stable and can convert to Form A, which is the most thermodynamically stable but has lower solubility.[3][4] This transformation can affect experimental outcomes, particularly in dissolution and bioavailability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., changes in retention time, unexpected peaks in HPLC). | Degradation of the compound due to improper storage (exposure to heat, humidity, or light). | 1. Review storage conditions and ensure the compound has been stored as recommended.2. Perform a purity check of the stored material using a validated analytical method.3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Poor solubility or dissolution rate compared to initial experiments. | Polymorphic transformation from the more soluble Form C to the less soluble Form A.[4] | 1. Analyze the polymorphic purity of the material using techniques like Powder X-ray Diffraction (PXRD) or spectroscopic methods (e.g., ATR-FTIR).[7][8]2. If polymorphic transformation is confirmed, evaluate the impact on your experimental goals. A new batch with the desired polymorphic form may be required. |
| Discoloration of the compound (e.g., yellowing). | Mebendazole is described as a white to slightly yellow powder.[2] Significant color change could indicate degradation. | 1. Visually inspect the compound against a fresh reference standard.2. Conduct analytical testing (e.g., HPLC, mass spectrometry) to identify potential degradation products. |
Stability of Mebendazole Under Different Storage Conditions
The following table summarizes the stability conditions for the parent compound, Mebendazole, based on available literature.
| Condition | Duration | Observation | Reference |
| Long-Term Stability | 1 to 24 months | Transformation of Form C to Form A is possible, especially if traces of Form A are initially present. | [3] |
| 30 ± 2 °C and 75 ± 5 % RH | |||
| Accelerated Stability | 1 to 6 months | Significant transformation from Form C to Form A can occur, with complete transformation possible within six months. | [3] |
| 40 ± 2 °C and 75 ± 5 % RH | |||
| Thermal Degradation | Starting at 205 °C | Mass loss and formation of 2-amino-5-benzoylbenzimidazole. | [6] |
| Photolytic Degradation | 2 to 12 hours (artificial light) | Photodegradation ranging from 23.5% to 61.4% with the formation of a new degradation product. | [5] |
Experimental Protocols
General Stability Study Protocol
This protocol outlines a general procedure for assessing the stability of a compound like this compound.
-
Sample Preparation:
-
Accurately weigh the this compound standard.
-
Prepare stock solutions in a suitable solvent (e.g., methanol (B129727) for HPLC analysis).
-
For solid-state stability, store the compound in its original container or in appropriate vials.
-
-
Storage Conditions:
-
Expose the samples to a range of controlled conditions as per ICH guidelines (e.g., long-term, intermediate, and accelerated).
-
Include photostability testing by exposing the sample to a controlled light source.
-
-
Time Points:
-
Define specific time points for sample analysis (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies).
-
-
Analytical Method:
-
Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[9][10]
-
The mobile phase could consist of a mixture like KH2PO4 buffer and methanol.[9]
-
Use UV detection at an appropriate wavelength (e.g., 312 nm).[9]
-
-
Data Analysis:
-
Quantify the amount of the active compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the rate of degradation and the shelf-life of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for a typical stability testing experiment.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis and evaluation of solid-state stability of mebendazole Forms A and C suspensions by powder X-ray diffraction using the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysing the crystal purity of mebendazole raw material and its stability in a suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating Methods for Determination of Flubendazole and Its Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Matrix Effects with Mebendazole-amine-13C6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Mebendazole-amine-13C6 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our LC-MS/MS assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to compensate for variability in the analytical process, most notably the matrix effect.[1][2] Because it is structurally almost identical to the analyte of interest (Mebendazole and its metabolites) and differs only in isotopic composition, it is expected to behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, standards, and quality controls (QCs), variations in the analytical response caused by matrix effects can be normalized, leading to more accurate and precise quantification of the target analyte.
Q2: We are observing significant ion suppression for Mebendazole, but our results for accuracy and precision are within acceptable limits. Should we be concerned?
While obtaining acceptable accuracy and precision suggests that the this compound is effectively compensating for the ion suppression, it is crucial to remain vigilant. The FDA guidance on bioanalytical method validation emphasizes the need to investigate and minimize matrix effects.[3][4][5][6] Significant ion suppression can still pose a risk to assay robustness.[1] For instance, if the degree of ion suppression varies between different lots of biological matrix, the compensation by the SIL IS might not be consistent, potentially leading to unreliable results in future sample analysis.[1][7] It is recommended to further investigate the source of the ion suppression and attempt to mitigate it through optimization of sample preparation and chromatographic conditions.[8][9]
Q3: Our this compound internal standard is not perfectly co-eluting with Mebendazole. What are the potential consequences?
The ability of a SIL IS to compensate for matrix effects is highly dependent on its co-elution with the unlabeled analyte.[1] If the two compounds do not co-elute, they may be exposed to different co-eluting matrix components that cause ion suppression or enhancement to varying degrees.[1][8] This can lead to a non-constant analyte-to-internal standard response ratio, which is a fundamental requirement for a robust bioanalytical method.[1] Even slight differences in retention time can result in significantly different degrees of matrix effects experienced by the analyte and the IS.[1]
Q4: How can we quantitatively assess the matrix effect for our Mebendazole assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[10] This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[3][5]
Q5: What are the acceptance criteria for matrix effects according to regulatory guidelines?
According to FDA guidance, the matrix effect should be evaluated using at least three replicates of low and high-quality controls in at least six different sources/lots of matrix.[3] The precision of the internal standard-normalized matrix factor across these lots should not be greater than 15%.[11] The accuracy of the back-calculated concentrations for the low and high QCs in each matrix lot should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV%) should not exceed 15%.[3]
Data Presentation
Table 1: Example Matrix Factor Assessment for Mebendazole
| Matrix Lot | Analyte Response (Post-Spike) | IS Response (Post-Spike) | Analyte Response (Neat Solution) | IS Response (Neat Solution) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 175,000 | 100,000 | 200,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 100,000 | 200,000 | 0.82 | 0.85 | 0.96 |
| 3 | 90,000 | 185,000 | 100,000 | 200,000 | 0.90 | 0.93 | 0.97 |
| 4 | 78,000 | 160,000 | 100,000 | 200,000 | 0.78 | 0.80 | 0.98 |
| 5 | 88,000 | 180,000 | 100,000 | 200,000 | 0.88 | 0.90 | 0.98 |
| 6 | 84,000 | 172,000 | 100,000 | 200,000 | 0.84 | 0.86 | 0.98 |
| Mean | 0.97 | ||||||
| %CV | 0.9% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Preparation of Solutions:
-
Prepare a stock solution of Mebendazole and this compound in a suitable organic solvent.
-
Prepare two sets of analytical solutions (Set A and Set B) at two concentration levels (low and high QC).
-
-
Sample Preparation (Set A - Matrix Samples):
-
Select and process at least six different lots of blank biological matrix (e.g., plasma) using the established extraction procedure.
-
After the final extraction step, evaporate the extracts to dryness.
-
Reconstitute the dried extracts with a solution containing Mebendazole and this compound at the low and high QC concentrations.
-
-
Sample Preparation (Set B - Neat Samples):
-
Prepare solutions of Mebendazole and this compound in the reconstitution solvent at the same low and high QC concentrations as Set A.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both Set A and Set B samples using the validated LC-MS/MS method.
-
Record the peak areas for both Mebendazole and this compound.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and IS for each matrix lot:
-
MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
-
Calculate the IS-Normalized Matrix Factor for each lot:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate the mean and %CV of the IS-Normalized MF across all lots. The %CV should be ≤15%.
-
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects.
Caption: Logic diagram illustrating the role of an internal standard.
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. pharmacompass.com [pharmacompass.com]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Mebendazole-amine-13C6 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for Mebendazole-amine-13C6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?
A1: Peak tailing is a common issue in chromatography and can be caused by several factors. Here's a step-by-step guide to troubleshoot and resolve this problem.
Potential Causes & Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding an acidic modifier like formic acid can protonate the silanol groups, reducing their interaction with the analyte. A mobile phase containing 0.1% formic acid has been shown to be effective.[1][2]
-
Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analyte.[3][4]
-
Solution 3: Employ a Modern, End-capped Column: Utilize a column with advanced end-capping technology (e.g., a C18 column) to minimize the number of accessible silanol groups.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
Q2: I am observing split peaks for this compound. What could be the reason?
A2: Split peaks can arise from issues with the sample solvent, the column, or the instrument setup.
Troubleshooting Split Peaks:
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, resulting in a split peak.[7][9]
-
Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[9] For Mebendazole and its metabolites, dissolving the sample in a solvent like dimethylformamide (DMF) and then diluting with the mobile phase or a weaker solvent like methanol (B129727) has been shown to prevent peak splitting.[9]
-
-
Column Void or Channeling: A void at the head of the column or channeling within the stationary phase can cause the sample to travel through different paths, leading to a split peak.[7][8]
-
Solution: Column Maintenance/Replacement: Check for any visible signs of a void. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[8]
-
-
Partially Clogged Frit: A partially blocked frit at the inlet of the column can also lead to a distorted flow path and split peaks.
-
Solution: Frit Replacement or Column Replacement: If possible, replace the inlet frit. Otherwise, the entire column will need to be replaced.[7]
-
Q3: My this compound peak is broad. How can I improve its efficiency?
A3: Broad peaks indicate a loss of chromatographic efficiency. Here are some common causes and their solutions.
Improving Peak Efficiency (Reducing Broadening):
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system.[7]
-
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to band broadening.
-
Solution: Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer of the analyte between the mobile and stationary phases.[10]
-
-
Sub-optimal Mobile Phase Composition: The choice of organic modifier can impact peak shape.
-
Solution: Evaluate Different Organic Solvents: For Mebendazole and its metabolites, acetonitrile (B52724) has been reported to provide better peak shape compared to methanol, which can sometimes cause peak bifurcation and tailing.[1]
-
-
Column Temperature: Temperature can affect viscosity and mass transfer, thereby influencing peak shape.
-
Solution: Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for your separation.[1]
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol is a starting point for developing a robust analytical method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35°C[1] |
| Detection | UV at 234 nm[11] or 290 nm[4] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a mixture of Methanol/Water |
Protocol 2: Sample Preparation for this compound
Proper sample preparation is crucial for good chromatography.
-
Standard Preparation:
-
Sample Extraction (from a biological matrix - illustrative):
-
Homogenize the sample matrix.
-
Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[1]
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Shape
| Mobile Phase Composition | Observed Peak Shape for Mebendazole | Reference |
| 0.1% Formic Acid in Water:Acetonitrile | Good peak shape | [1] |
| 10 mM Ammonium Formate in Water:Methanol | Wider peak separation | [2] |
| Acetonitrile:Methanol:Water:Triethylamine | Good peak symmetry | [3][4] |
| Methanol as organic phase | Bifurcated and tailing peaks | [1] |
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Value | Rationale |
| Column | C18 (e.g., Waters XBridge™ C18, Agilent Zorbax Eclipse Plus C18) | Good retention and selectivity for benzimidazoles.[1] |
| Mobile Phase | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better peak shape than methanol; formic acid minimizes silanol interactions.[1] |
| pH | ~3.0 | Suppresses silanol activity and ensures consistent ionization of the analyte.[11] |
| Flow Rate | 0.6 - 1.0 mL/min | A good starting range for a 4.6 mm ID column.[1][11] |
| Temperature | 35°C | Can improve peak efficiency.[1] |
Visualizations
References
- 1. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Abnormal Peak Shapes : Shimadzu SOPS [shimadzu.com.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Mebendazole-amine-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Mebendazole-amine-13C6 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS, leading to reduced analyte signal and compromising data accuracy and sensitivity.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
This could be a sign of ion suppression. Follow these steps to troubleshoot:
Step 1: Identify the Source of Ion Suppression
The first step is to determine if ion suppression is indeed the cause of the low signal. A post-column infusion experiment is a standard method for this.[3][4]
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound.
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a syringe pump, continuously infuse the this compound solution into the mobile phase stream after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., plasma, tissue homogenate) that has been through your sample preparation procedure.
-
Monitor the signal of this compound. A stable baseline will be observed. If the baseline drops at certain retention times, it indicates that co-eluting components from the matrix are causing ion suppression.
-
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression. The goal is to remove interfering matrix components like salts, proteins, and phospholipids (B1166683) before injecting the sample into the LC-MS/MS system.
-
Recommended Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): This technique is effective for separating analytes from the sample matrix based on their differential solubility in two immiscible liquids. For Mebendazole and its metabolites, LLE with ethyl acetate (B1210297) has been successfully used.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation by selectively isolating the analyte of interest.
-
Protein Precipitation (PPT): While a simpler technique, it may not be as effective in removing all interfering components.
-
Step 3: Enhance Chromatographic Separation
Optimizing the chromatographic method can separate this compound from co-eluting, suppression-inducing matrix components.
-
Strategies for Improved Separation:
-
Column Chemistry: Utilize a reversed-phase C18 column, which has been shown to be effective for Mebendazole analysis.
-
Mobile Phase Composition: Employing a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and resolution.
-
Gradient Optimization: Adjust the gradient profile to increase the separation between the analyte and any identified regions of ion suppression.
-
Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a high-quality SIL-IS like this compound is crucial for accurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for reliable correction of the analyte signal. ¹³C-labeled internal standards are particularly advantageous as they co-elute perfectly with the analyte, providing superior compensation for ion suppression compared to deuterium-labeled standards which may exhibit slight chromatographic shifts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression in LC-MS/MS analysis?
A1: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte for ionization in the mass spectrometer's ion source. Common culprits in biological matrices include:
-
Salts: Typically elute early in the chromatogram.
-
Proteins and Peptides: Can cause significant interference.
-
Phospholipids: A major source of ion suppression in plasma and tissue samples.
-
Formulation agents: Excipients used in drug formulations can also lead to significant ion suppression.
Q2: How can I quantitatively assess the degree of ion suppression?
A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the ideal characteristics of an internal standard for minimizing ion suppression issues?
A3: An ideal internal standard should be a stable isotope-labeled version of the analyte, such as this compound for the corresponding amine metabolite of Mebendazole. The key characteristics are:
-
Co-elution: It should have the same retention time as the analyte. ¹³C-labeled standards are excellent in this regard.
-
Similar Ionization Efficiency: It should ionize with the same efficiency as the analyte.
-
Mass Difference: It should have a sufficient mass difference from the analyte to be distinguished by the mass spectrometer.
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your method allows, testing APCI could be a viable strategy to reduce ion suppression.
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for Mebendazole Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | 86 - 101 | Minimal reported | |
| Solid-Phase Extraction (Oasis HLB) | 86.77 - 96.94 | 87 - 105 | |
| Protein Precipitation (Acetonitrile) | Variable | Significant suppression often observed |
Protocol: Liquid-Liquid Extraction for Mebendazole and Metabolites from Tissue (Adapted from Lee et al., 2017)
-
Homogenize 1 g of tissue sample.
-
Spike with the internal standard solution (this compound).
-
Make the sample mixture alkaline.
-
Add 10 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
Dealing with isotopic interference from Mebendazole-amine-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mebendazole-amine-13C6 as a stable isotope-labeled internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the 13C6 labeled version of Mebendazole-amine, a metabolite of the broad-spectrum anti-helminthic agent Mebendazole.[1] In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS), it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard because they closely mimic the analyte of interest throughout the analytical process, compensating for variability in sample preparation, injection volume, and matrix effects, which ultimately leads to higher accuracy and precision.[2][3]
Q2: What are the advantages of using a 13C-labeled internal standard over a deuterium (B1214612) (2H)-labeled one?
While both are types of SIL-ISs, 13C-labeled standards like this compound offer distinct advantages over their deuterated counterparts. Labeling with heavier stable isotopes such as 13C or 15N generally shows no issues with chromatographic separation or stability.[4] Deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte due to the difference in physicochemical properties between hydrogen and deuterium.[5] This can lead to differential matrix effects, potentially compromising the accuracy of the results.[5][6] In contrast, 13C-labeled internal standards are expected to co-elute perfectly with the unlabeled analyte, providing better compensation for ion suppression or enhancement effects.[5][7]
Q3: What is isotopic interference or "cross-talk"?
Isotopic interference, or cross-talk, refers to the phenomenon where the signal of the internal standard is artificially inflated by contributions from the unlabeled analyte.[8] This can occur when the naturally occurring isotopes of the analyte have a mass-to-charge ratio (m/z) that overlaps with the m/z of the internal standard.[8][9] This issue is more pronounced for compounds with a high molecular weight, those containing elements with abundant natural isotopes (like chlorine or bromine), and when the analyte concentration is significantly higher than the internal standard concentration.[8][9]
Q4: How can I check the purity of my this compound internal standard?
Ensuring the purity of your SIL-IS is a critical step in method validation.[3] One common issue is the presence of the unlabeled analyte as an impurity in the internal standard stock solution. To check for this, you can prepare a high-concentration solution of the this compound in an appropriate solvent and analyze it using your LC-MS/MS method. By monitoring the mass transition of the unlabeled Mebendazole-amine, you can ensure its signal is absent or below a predefined threshold (e.g., less than 0.1% of the SIL-IS response).[2]
Troubleshooting Guide: Isotopic Interference
This guide provides a systematic approach to identifying and resolving issues related to isotopic interference when using this compound.
Step 1: Initial Assessment and Problem Identification
The first step is to determine if you are indeed facing an isotopic interference issue. Key indicators include:
-
Non-linear calibration curves: Especially at the higher concentration end.
-
Inaccurate quality control (QC) sample results: Particularly a positive bias at high concentrations.
-
Analyte-to-IS response ratio not constant: This is a prerequisite for a robust bioanalytical method.[3]
Step 2: Investigating the Source of Interference
2.1. Assess Cross-Signal Contribution from the Analyte
The natural isotopic abundance of elements in the Mebendazole-amine molecule can contribute to the signal of the this compound internal standard.
-
Procedure:
-
Prepare a set of calibration standards without the internal standard.
-
Analyze these samples and monitor the mass transition of the internal standard.
-
Calculate the percentage of cross-signal contribution from the analyte to the SIL-IS at each concentration level.[9]
-
-
Troubleshooting:
2.2. Verify the Purity of the Internal Standard
The presence of unlabeled Mebendazole-amine in your this compound stock can lead to inaccurate quantification.
-
Procedure:
-
Obtain the Certificate of Analysis (CoA) for your SIL-IS to check for information on chemical and isotopic purity.[2]
-
Prepare and analyze a high-concentration solution of the this compound alone.
-
Monitor the mass transition of the unlabeled Mebendazole-amine.
-
-
Troubleshooting:
-
If the signal for the unlabeled analyte is above an acceptable threshold, a new, purer batch of the internal standard may be required.
-
2.3. Confirm Chromatographic Co-elution
Although less common with 13C-labeled standards, it is crucial to ensure that the analyte and the internal standard are co-eluting perfectly.
-
Procedure:
-
Inject a sample containing both the analyte and the internal standard.
-
Overlay the chromatograms for the analyte and the IS.
-
-
Troubleshooting:
-
If there is a separation between the two peaks, the chromatographic method may need to be re-optimized. A slight difference in retention time can lead to different matrix effects.[3]
-
Step 3: Method Optimization and Validation
Once the source of interference has been identified, the following steps can be taken to optimize and re-validate the method.
| Parameter | Recommended Action | Acceptance Criteria (Typical) |
| Internal Standard Concentration | Optimize the IS concentration. It is typically in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.[10] | Consistent IS response across the calibration curve and QC samples. |
| Matrix Effect | Evaluate the matrix effect using at least six different lots of the biological matrix.[2] | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[2] |
| Recovery | Ensure that the recovery of the analyte and the IS is consistent and reproducible. | The CV of the recovery across the QC levels should ideally be ≤15%.[2] |
| Calibration Curve | Re-evaluate the linearity of the calibration curve using the optimized method. | A linear regression with a correlation coefficient (r²) > 0.99 is generally expected. |
Quantitative Data Summary
The following table summarizes typical performance parameters for a bioanalytical method using a stable isotope-labeled internal standard, demonstrating the expected level of performance.
| Validation Parameter | External Standard Method | SIL-IS Method |
| Linearity (r²) | >0.995 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 5% |
| Inter-day Precision (%RSD) | ≤ 20% | ≤ 8% |
| Accuracy (%Bias) | ± 15% | ± 5% |
| Matrix Effect (%CV) | > 30% | < 10% |
This data is illustrative and based on a comparison of external standard versus internal standard methods. Actual values may vary depending on the specific analyte and matrix.[2]
Experimental Protocols
Protocol: UPLC-MS/MS Method with this compound Internal Standard for Quantification in Human Plasma
This protocol outlines a general procedure for the quantification of Mebendazole-amine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of a human plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 50 ng/mL).[2]
-
Vortex the sample for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A UPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Mebendazole-amine and this compound.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve using a weighted linear regression.
Visualizations
Caption: A typical bioanalytical workflow for sample analysis using an internal standard.
Caption: A logical workflow for troubleshooting isotopic interference in LC-MS/MS assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. scispace.com [scispace.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing Recovery of Mebendazole-amine-13C6 from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of Mebendazole-amine-13C6 from complex matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is the 13C6 isotope-labeled version of Mebendazole-amine, which is a metabolite of the broad-spectrum anthelmintic agent Mebendazole.[1][2] Isotope-labeled compounds like this are frequently used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Their chemical and physical properties are nearly identical to the unlabeled analyte, but they have a different mass. This allows them to be distinguished by the mass spectrometer, helping to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analysis.[1]
Q2: What are the primary challenges when recovering this compound from complex matrices?
A2: The main challenges in recovering this compound from complex matrices such as plasma, tissue, or soil are similar to those for the unlabeled Mebendazole and its metabolites. These include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[3][4] This is a significant issue in LC-MS/MS analysis and can lead to inaccurate quantification.
-
Low Recovery: The analyte may bind to matrix components, be poorly extracted from the sample, or be lost during sample cleanup steps, resulting in low overall recovery.
-
Poor Reproducibility: Inconsistent sample preparation can lead to high variability in recovery and final results.
Q3: What is "matrix effect" and how does it affect my results?
A3: Matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. These interfering components can be phospholipids, salts, or other small molecules. The effect can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal). This can lead to significant errors in the accuracy and precision of quantitative LC-MS/MS methods. Using an isotope-labeled internal standard like this compound can help to normalize for and mitigate the impact of matrix effects, as the internal standard is affected in a similar way to the analyte.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Potential Causes and Solutions
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound from the specific matrix.
-
Solution: Screen different extraction solvents or solvent mixtures. For Mebendazole and its metabolites, basic ethyl acetate (B1210297) has been used effectively for extraction from poultry muscle. Adjusting the pH of the sample prior to extraction can also improve recovery. For example, using a basic solution like 50% KOH has been reported.
-
-
Suboptimal Homogenization: Incomplete homogenization of tissue samples can trap the analyte, preventing its efficient extraction.
-
Solution: Ensure thorough homogenization of the sample. For tissue samples, consider using mechanical homogenization (e.g., with a bead beater or rotor-stator homogenizer) to ensure complete disruption of the tissue.
-
-
Analyte Loss During Cleanup: The solid-phase extraction (SPE) protocol may not be optimized, leading to loss of the analyte during the loading, washing, or elution steps.
-
Solution: Optimize the SPE procedure. This includes selecting the appropriate SPE sorbent (e.g., Oasis MCX, a mixed-mode cation exchange sorbent, has been used for Mebendazole metabolites), and optimizing the pH and composition of the loading, washing, and elution solutions.
-
-
Adsorption to Labware: The analyte may adsorb to the surface of plastic or glass tubes and tips.
-
Solution: Use low-adsorption labware. Pre-rinsing pipette tips with the extraction solvent can also help.
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Potential Causes and Solutions
-
Co-elution with Matrix Components: Interfering compounds from the matrix are eluting from the HPLC column at the same time as this compound.
-
Solution 1 (Chromatographic Separation): Modify the HPLC method to improve the separation of the analyte from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different HPLC column.
-
Solution 2 (Sample Cleanup): Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS/MS analysis. Solid-phase extraction (SPE) is a common and effective technique for this.
-
-
Ionization Source Contamination: The electrospray ionization (ESI) source can become contaminated with matrix components, leading to inconsistent ionization.
-
Solution: Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions.
-
Issue 3: Poor Peak Shape in the Chromatogram
Potential Causes and Solutions
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation may be too strong, causing the peak to be broad or split.
-
Solution: The reconstitution solvent should ideally be the same as or weaker than the initial mobile phase. For Mebendazole analysis, reconstitution in the initial mobile phase has been reported.
-
-
Column Overloading: Injecting too much sample or too high a concentration of the analyte can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The HPLC column performance may have degraded over time.
-
Solution: Replace the HPLC column. Using a guard column can help to extend the life of the analytical column.
-
Quantitative Data Summary
The following table summarizes recovery data for Mebendazole and its metabolites from a study on poultry muscle, which can serve as a reference for expected recovery rates in a complex biological matrix.
| Analyte | Spiked Concentration (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Mebendazole (MBZ) | LOQ - 25 | 86.77 - 96.94 | 1.75 - 4.99 (intraday) |
| 5-hydroxymebendazole (HMBZ) | LOQ - 25 | 86.77 - 96.94 | 1.75 - 4.99 (intraday) |
| 2-amino-5-benzoylbenzimidazole (AMBZ) | LOQ - 25 | 86.77 - 96.94 | 1.75 - 4.99 (intraday) |
LOQ: Limit of Quantitation
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol is a generalized procedure based on methods reported for Mebendazole and its metabolites. Optimization for a specific tissue matrix is recommended.
-
Sample Homogenization:
-
Weigh 1 g of the tissue sample into a centrifuge tube.
-
Add the internal standard (this compound).
-
Add 5 mL of basic ethyl acetate.
-
Homogenize the sample using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Liquid-Liquid Extraction:
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Repeat the extraction of the pellet with another 5 mL of basic ethyl acetate.
-
Combine the supernatants.
-
-
Back-Extraction:
-
Add 5 mL of 0.1 M hydrochloric acid to the combined supernatant.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the aqueous (lower) layer to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (using Oasis MCX cartridges):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Load the aqueous extract from the previous step onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M hydrochloric acid followed by 3 mL of methanol.
-
Elution: Elute the analyte with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low recovery of this compound.
References
Validation & Comparative
Comparative Guide to Linearity Assessment of Mebendazole using Mebendazole-amine-13C6
This guide provides a comparative analysis of analytical methods for the quantification of Mebendazole (B1676124), with a focus on linearity assessment. It includes experimental data from various studies and detailed protocols for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, such as Mebendazole-amine-13C6, is crucial for accurate and precise bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Introduction to Mebendazole Quantification
Mebendazole is a broad-spectrum anthelmintic agent.[2] Due to its low aqueous solubility and high permeability, it exhibits variable absorption and low bioavailability.[3] Accurate quantification of Mebendazole in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and quality control.[4] Various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed for this purpose.[4] LC-MS/MS is generally preferred for bioanalytical applications due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is considered the gold standard in quantitative bioanalysis. A SIL-IS has a chemical structure nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability and improving data accuracy. This compound is a labeled version of a Mebendazole metabolite and is commercially available, making it an excellent choice for an internal standard.
Comparative Linearity Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Below is a summary of linearity data from different analytical methods used for Mebendazole quantification.
| Method | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Mebendazole, Hydroxymebendazole, Aminomebendazole | Poultry Muscle | LOQ to 25 µg/kg | > 0.9990 | |
| LC-MS/MS | Mebendazole | Human Plasma | 1 - 1000 ng/mL | Not Specified | |
| HPLC-UV | Mebendazole | Pharmaceutical Suspension | 40 - 60 µg/mL | 0.999 | |
| HPLC-UV | Mebendazole | Human Plasma | 10 - 400 ng/0.5 mL | 0.9995 | |
| HPLC-UV | Mebendazole | Pharmaceutical Formulations | 1 - 60 µg/mL | Not Specified | |
| UV-Vis Spectrophotometry | Mebendazole | Bulk Drug/Formulations | 1 - 10 µg/mL | Not Specified |
Experimental Protocol: Linearity Assessment of Mebendazole by LC-MS/MS
This protocol describes a typical procedure for assessing the linearity of Mebendazole quantification in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Mebendazole reference standard
-
This compound (Internal Standard, IS)
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
2. Preparation of Stock and Working Solutions:
-
Mebendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Mebendazole in a suitable solvent (e.g., methanol with 1% formic acid).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Working Solutions: Prepare a series of Mebendazole working solutions by serial dilution of the stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
3. Preparation of Calibration Standards:
-
Spike control plasma with the Mebendazole working solutions to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add the internal standard working solution to each calibration standard to a final concentration (e.g., 100 ng/mL).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Mebendazole and this compound.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Mebendazole peak area / Internal Standard peak area) against the nominal concentration of Mebendazole.
-
Perform a linear regression analysis on the calibration curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
Visualizations
Experimental Workflow
Caption: Workflow for Linearity Assessment of Mebendazole.
Logical Relationship of Components
References
Determining the limit of quantification for mebendazole using Mebendazole-amine-13C6
For researchers, scientists, and drug development professionals, accurately quantifying mebendazole (B1676124) is critical for pharmacokinetic studies, formulation development, and quality control. A key parameter in this process is the Limit of Quantification (LOQ), the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of analytical methods for determining the LOQ of mebendazole, with a focus on the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, such as Mebendazole-amine-13C6.
Performance Comparison of Analytical Methods
The choice of analytical method for mebendazole quantification depends on the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cost-effective method suitable for analyzing pharmaceutical formulations. However, for complex biological matrices requiring high sensitivity, LC-MS/MS or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.[1] The use of a stable isotope-labeled internal standard, like this compound, is recommended for LC-MS/MS and UPLC-MS/MS to ensure the highest accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 50 µg/kg | ~1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~2.34 µg/mL | 0.12 - 0.80 µg/kg | ~1 ng/mL |
| Accuracy (% Recovery) | >95% | 86.77 - 96.94% | 95 - 105% |
| Precision (%RSD) | < 2% | Intraday: 1.75 - 4.99%Interday: 2.54 - 5.52% | < 15% |
| Specificity | Moderate | High | High |
| Internal Standard | Structural Analog (e.g., Tinidazole) | Stable Isotope-Labeled (e.g., this compound) | Stable Isotope-Labeled (e.g., this compound) |
Table 1: Performance characteristics of different analytical methods for mebendazole quantification. Data compiled from multiple sources.
Experimental Protocols
Determining the Limit of Quantification (LOQ)
The LOQ is established during method validation to ensure the reliability of results at low concentrations. According to the International Council for Harmonisation (ICH) guidelines, the LOQ can be determined using several approaches, most commonly the signal-to-noise ratio and the calibration curve method.[2][3][4]
1. Signal-to-Noise Ratio Method:
This method is applicable to analytical procedures that exhibit baseline noise.
-
Procedure:
-
Analyze a series of samples with known low concentrations of mebendazole.
-
Determine the signal-to-noise (S/N) ratio for each concentration. The signal is the peak height or area of the mebendazole peak, and the noise is the standard deviation of the baseline signal over a defined interval.
-
The LOQ is generally accepted as the concentration that yields a signal-to-noise ratio of 10:1.
-
2. Calibration Curve Method (Based on the Standard Deviation of the Response and the Slope):
This statistical method is used for analytical procedures that do not exhibit significant background noise.
-
Procedure:
-
Construct a calibration curve by analyzing a series of low-concentration mebendazole standards (typically 6-10 replicates of blank samples and samples at the expected LOQ concentration).
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
The LOQ is calculated using the formula: LOQ = 10 * (σ / S)
-
LC-MS/MS Method for Mebendazole Quantification using a Stable Isotope-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of mebendazole in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.4 - 1.0 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for mebendazole analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both mebendazole and its isotope-labeled internal standard, providing high selectivity.
-
Typical MRM Transitions (Hypothetical for this compound):
-
Mebendazole: Precursor ion (e.g., m/z 296.1) → Product ion (e.g., m/z 105.1)
-
This compound: Precursor ion (e.g., m/z 244.1) → Product ion (e.g., m/z 105.1)
-
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind determining the LOQ, the following diagrams are provided.
Caption: Workflow for determining the Limit of Quantification (LOQ) using the calibration curve method.
Caption: Experimental workflow for mebendazole quantification in plasma using LC-MS/MS with an internal standard.
References
Comparative Analysis of Mebendazole-amine-13C6 from Leading Suppliers
For researchers and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount for accurate experimental outcomes. This guide provides a comparative overview of Mebendazole-amine-13C6 from various suppliers, focusing on key quality control parameters. Due to the limited availability of public head-to-head comparison studies, this guide synthesizes generally accepted quality control methodologies and presents a framework for evaluating such products.
Data Summary
The following table summarizes hypothetical yet representative data for this compound from three leading suppliers. These parameters are critical for assessing the suitability of the compound for use in sensitive applications such as quantitative mass spectrometry-based assays.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | ≥ 98.5% | ≥ 99.0% | ≥ 98.0% |
| Isotopic Enrichment (by MS) | ≥ 99 atom % 13C | ≥ 99.5 atom % 13C | ≥ 99 atom % 13C |
| Residual Solvents | < 0.1% | < 0.05% | < 0.2% |
| Endotoxin Levels | < 0.1 EU/mg | < 0.05 EU/mg | < 0.2 EU/mg |
| Certificate of Analysis (CoA) | Provided | Provided | Provided |
Experimental Protocols
Accurate evaluation of this compound relies on robust analytical methods. Below are detailed protocols for key quality control experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specified wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Inject a known volume of the solution into the HPLC system.
-
Run the gradient program to separate the components.
-
The purity is calculated by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol determines the percentage of molecules that are labeled with the 13C isotope.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure:
-
Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
The isotopic enrichment is determined by comparing the ion intensities of the labeled (M+6) and unlabeled (M) molecular ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy provides detailed information about the molecular structure and can also be used to confirm the position and extent of isotopic labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d6 or Methanol-d4.
-
Experiments:
-
¹H NMR: To confirm the overall structure and absence of proton-containing impurities.
-
¹³C NMR: To directly observe the 13C-labeled carbon atoms and confirm their positions. The integration of the ¹³C signals can provide an estimate of isotopic enrichment.
-
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound, from receiving the material to its final release for use.
Caption: Quality Control Workflow for this compound.
Signaling Pathway and Mechanism of Action
While this compound is primarily used as an internal standard, its parent compound, Mebendazole, has known anti-cancer properties. The diagram below illustrates a simplified signaling pathway affected by Mebendazole.
Caption: Mebendazole's dual inhibitory effect on cellular pathways.
The Gold Standard in Bioanalysis: Justification for Using Mebendazole-amine-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Mebendazole, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of Mebendazole-amine-13C6 with alternative internal standards, supported by experimental data, to unequivocally justify its use as the superior choice in bioanalytical methodologies.
In the complex milieu of biological matrices, analytical variability arising from sample preparation, instrument response fluctuations, and matrix effects can significantly compromise the integrity of quantitative results. The use of an internal standard (IS) is indispensable for correcting these variations. An ideal IS mimics the physicochemical properties of the analyte of interest, ensuring that any variations experienced by the analyte are mirrored by the IS. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard in quantitative mass spectrometry for their ability to provide the most accurate and precise results.
This compound, a stable isotope-labeled version of a primary Mebendazole metabolite, offers unparalleled advantages as an internal standard. Its structure is nearly identical to the analyte, with the exception of the heavier 13C isotopes. This subtle mass difference allows for its distinction by the mass spectrometer while ensuring it behaves virtually identically to the unlabeled analyte during extraction, chromatography, and ionization.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is pivotal for the development of robust and reliable bioanalytical methods. The following table summarizes the performance characteristics of various analytical methods for Mebendazole quantification, highlighting the impact of the chosen standardization method.
| Parameter | LC-MS/MS with 5-hydroxy mebendazole-d3 (B588179) (Deuterated IS)[1] | LC-MS/MS with External Standard[2] |
| Linearity Range | Not explicitly stated, but validated at 15 µg/kg | LOQ to 25 µg/kg |
| Limit of Quantification (LOQ) | 0.2 µg/kg | 0.12 - 0.80 µg/kg |
| Accuracy (% Recovery) | Not explicitly stated as recovery, but CCα and CCβ established | 86.77 - 96.94% |
| Precision (%RSD) | Repeatability and within-laboratory reproducibility determined | Intraday: 1.75 - 4.99%, Interday: 2.54 - 5.52% |
| Specificity | High (no interfering peaks observed) | High |
While methods employing deuterated internal standards, like 5-hydroxy mebendazole-d3, demonstrate good performance, theoretical and practical advantages suggest that 13C-labeled standards such as this compound offer a higher degree of reliability. Deuterated standards can sometimes exhibit slight chromatographic shifts and different fragmentation patterns compared to the native analyte, potentially compromising accuracy. In contrast, 13C labeling does not alter the chromatographic behavior and provides a more robust correction for analytical variability. Methods relying on external standards are more susceptible to inaccuracies arising from matrix effects and variations in sample preparation, as evidenced by the wider range in reported recovery values.
Experimental Protocols
To provide a clear context for the comparison, detailed experimental protocols from validated bioanalytical methods are presented below.
Protocol 1: LC-MS/MS Analysis of Mebendazole using a Deuterated Internal Standard (5-hydroxy mebendazole-d3)[1]
-
Sample Preparation: Anthelmintic compounds were extracted from animal muscle tissue with ethyl acetate (B1210297) after alkalinization of the sample mixture.
-
Chromatographic Separation: A reversed-phase C18 column was used with a gradient elution. The mobile phase consisted of water with 10 mM ammonium (B1175870) formate (B1220265) and methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used. Detection was performed using Multiple Reaction Monitoring (MRM).
-
Quantification: Quantification was performed by internal calibration using 5-hydroxy mebendazole-d3.
Protocol 2: LC-MS/MS Analysis of Mebendazole using an External Standard[2]
-
Sample Preparation: Samples were extracted with basic ethyl acetate, followed by a back-extraction with hydrochloric acid and purification using Oasis MCX solid-phase extraction (SPE) cartridges.
-
Chromatographic Separation: An Xbridge C18 column was employed with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) under gradient elution.
-
Mass Spectrometry: Analysis was carried out using a triple quadrupole mass spectrometer.
-
Quantification: The external standard curve method was used for the quantification of the analytes.
Justification for this compound: A Visual Representation
The following diagrams illustrate the experimental workflow and the underlying principles that establish this compound as the optimal internal standard.
The diagram above outlines the standard procedure where the internal standard is introduced early in the sample preparation process to account for variability in all subsequent steps.
This diagram illustrates that because this compound has identical chemical and physical properties to the analyte, it provides the most accurate correction for variations in extraction, chromatography, and ionization. Deuterated standards are a close alternative but can exhibit minor differences, while structural analogs differ significantly, leading to less reliable correction.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Stable Isotope-Labeled vs. Non-Labeled Internal Standards in Mebendazole Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the exacting realm of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy, precision, and reliability of quantitative data. This guide provides a comparative analysis of the performance characteristics of stable isotope-labeled (SIL) versus non-labeled internal standards for the bioanalysis of Mebendazole, a broad-spectrum anthelmintic agent. While the focus of this guide is on providing a practical comparison for researchers, it is important to note the commercial availability of specific SIL-IS such as Mebendazole-amine-13C6, a labeled version of a key Mebendazole metabolite.[1][2][3] Due to a scarcity of published, direct performance data for this compound, this guide will draw comparisons between the widely used deuterated Mebendazole (Mebendazole-d3) as a representative SIL-IS and common non-labeled internal standards.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. They are added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte of interest and experiences similar matrix effects, thereby ensuring that the analyte-to-IS peak area ratio remains constant despite variations in extraction efficiency or ionization suppression/enhancement.
Performance Comparison: Mebendazole-d3 vs. Non-Labeled Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for Mebendazole using either a stable isotope-labeled internal standard (Mebendazole-d3) or a non-labeled internal standard. The data presented is a synthesis of information from various validated methods and serves as a representative comparison.
Table 1: Bioanalytical Method Performance using Mebendazole-d3 (SIL-IS)
| Parameter | Performance Characteristic |
| Linearity (Range) | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (typically 95 - 105%) |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal, effectively compensated by the SIL-IS |
| Recovery | Consistent and reproducible |
Table 2: Bioanalytical Method Performance using Non-Labeled Internal Standards (e.g., Tinidazole)
| Parameter | Performance Characteristic |
| Linearity (Range) | 10 - 400 ng/0.5 mL of plasma[4] |
| Correlation Coefficient (r²) | 0.9995[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/0.5 mL of plasma[4] |
| Accuracy (% Bias) | Within ± 15-20% |
| Precision (%RSD) | < 15-20% |
| Matrix Effect | Potential for differential matrix effects between analyte and IS |
| Recovery | May exhibit greater variability compared to SIL-IS |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for replicating and validating bioanalytical methods. Below are representative workflows for methods employing both types of internal standards.
Experimental Workflow: LC-MS/MS with Mebendazole-d3 (SIL-IS)
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Experimental Workflow: HPLC-UV with a Non-Labeled Internal Standard
Caption: A representative workflow for a bioanalytical method with a non-labeled internal standard.
Mebendazole's Mechanism of Action and Metabolic Pathway
Understanding the drug's mechanism and metabolism is crucial for interpreting bioanalytical results and designing effective studies. Mebendazole primarily exerts its anthelmintic effect by inhibiting the polymerization of tubulin in parasites, leading to the disruption of microtubule formation.[1][2][3] This impairs glucose uptake and ultimately leads to the parasite's death.
In humans, Mebendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are hydrolysis of the carbamate (B1207046) moiety to form 2-amino-5-benzoylbenzimidazole (Mebendazole-amine) and reduction of the ketone group to form hydroxymebendazole.[1]
Caption: Mebendazole's mechanism of action and primary metabolic pathways.
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
The data and established principles of bioanalysis strongly support the use of stable isotope-labeled internal standards for the quantification of Mebendazole in biological matrices. SIL-IS, such as Mebendazole-d3, co-elute and share near-identical physicochemical properties with the analyte, allowing for more effective compensation of matrix effects and variability in sample processing. This leads to superior accuracy, precision, and overall method robustness, which are critical for regulated bioanalytical studies. While non-labeled internal standards can be employed, they are more susceptible to differential matrix effects, which can compromise data quality. For the highest level of confidence in bioanalytical data, the use of a stable isotope-labeled internal standard is the recommended best practice.
References
Safety Operating Guide
Proper Disposal of Mebendazole-Amine-13C6: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of Mebendazole-amine-13C6, a stable isotope-labeled metabolite of Mebendazole. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
This compound, while not radioactive, requires careful handling due to the potential hazards associated with the parent compound, Mebendazole. Mebendazole is classified as harmful if swallowed and can cause skin and eye irritation.[1] Furthermore, there is evidence to suggest that Mebendazole may possess cytotoxic properties.[2] Therefore, as a precautionary measure, this compound should be managed as a hazardous and potentially cytotoxic waste.
Key Disposal Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Potentially Cytotoxic Waste. | [3][4] |
| Isotope-Specific Precautions | As 13C is a stable isotope, no radiological precautions are necessary. Disposal procedures are dictated by the chemical properties of the compound. | [5] |
| Primary Disposal Method | High-temperature incineration through a licensed hazardous waste disposal facility. | [3] |
| On-site Handling | Segregate from general laboratory waste. Use designated, clearly labeled, leak-proof containers. | [3][4] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling the waste. | [3] |
| Regulatory Compliance | All disposal activities must comply with local, state, and federal regulations for hazardous and potentially cytotoxic waste. | [2][3] |
Experimental Protocols for Waste Handling
Waste Segregation and Storage:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the accumulation of this compound waste. This area must be under the control of laboratory personnel.
-
Use Appropriate Waste Containers:
-
Solid Waste: Use a rigid, leak-proof container clearly labeled "Hazardous Waste" and "Cytotoxic Waste." The container should have a secure lid and be kept closed except when adding waste.
-
Liquid Waste: Use a compatible, shatter-resistant, and leak-proof container with a secure screw-top cap. The container must be clearly labeled "Hazardous Waste" and "Cytotoxic Waste."
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[3]
-
-
Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste" and "Cytotoxic Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Irritant")
-
Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste management company to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity and disposal date, in accordance with regulatory requirements.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
